molecular formula C12H18N4O4 B14440336 N,N'-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) CAS No. 77124-74-4

N,N'-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide)

Cat. No.: B14440336
CAS No.: 77124-74-4
M. Wt: 282.30 g/mol
InChI Key: XDQFZGYYCKNNQQ-UHFFFAOYSA-N
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Description

N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide): is a synthetic organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) typically involves the reaction of butane-1,4-diamine with oxazole-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions may include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 60°C
  • Reaction time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized to form oxazoles with different substituents.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The hydrogen atoms on the oxazole rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of therapeutic agents.

Industry: In the industrial sector, N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) involves its interaction with specific molecular targets. The oxazole rings can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The butane-1,4-diyl backbone provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.

Comparison with Similar Compounds

    N,N’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a similar butane-1,4-diyl backbone but features imidazole rings instead of oxazole rings.

    4,4’-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This compound also has a butane-1,4-diyl backbone but includes dioxolane rings.

Uniqueness: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is unique due to its specific combination of oxazole rings and a butane-1,4-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

77124-74-4

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

N-[4-(4,5-dihydro-1,3-oxazole-2-carbonylamino)butyl]-4,5-dihydro-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C12H18N4O4/c17-9(11-15-5-7-19-11)13-3-1-2-4-14-10(18)12-16-6-8-20-12/h1-8H2,(H,13,17)(H,14,18)

InChI Key

XDQFZGYYCKNNQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C(=O)NCCCCNC(=O)C2=NCCO2

Origin of Product

United States

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